molecular formula C24H15F5N4O2 B11490377 2,6-difluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide

2,6-difluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide

Cat. No.: B11490377
M. Wt: 486.4 g/mol
InChI Key: QJZDBONLGVPBJR-UHFFFAOYSA-N
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Description

3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline in the presence of a base, such as triethylamine, to form the desired urea derivative. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorobenzoyl)-3-[4-(trifluoromethyl)-phenyl]urea
  • 1-(3-(Trifluoromethyl)phenyl)-3-(2,6-xylyl)urea

Uniqueness

3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA stands out due to its combination of difluorobenzoyl and pyrazolyl groups, which impart unique chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C24H15F5N4O2

Molecular Weight

486.4 g/mol

IUPAC Name

2,6-difluoro-N-[[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]carbamoyl]benzamide

InChI

InChI=1S/C24H15F5N4O2/c25-17-7-4-8-18(26)21(17)22(34)31-23(35)30-15-11-9-14(10-12-15)19-13-20(24(27,28)29)32-33(19)16-5-2-1-3-6-16/h1-13H,(H2,30,31,34,35)

InChI Key

QJZDBONLGVPBJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NC(=O)NC(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

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